molecular formula C4H4Br2F2O2 B1451535 Methyl 2,3-dibromo-3,3-difluoropropanoate CAS No. 885276-33-5

Methyl 2,3-dibromo-3,3-difluoropropanoate

Cat. No. B1451535
M. Wt: 281.88 g/mol
InChI Key: XXFZHIIUXZPTPM-UHFFFAOYSA-N
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Description

“Methyl 2,3-dibromo-3,3-difluoropropanoate” is a complex chemical compound with the CAS Number: 885276-33-5 . It has a molecular weight of 281.88 . The compound is used in various applications in fields like organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The InChI code for “Methyl 2,3-dibromo-3,3-difluoropropanoate” is 1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 . This indicates the molecular structure of the compound, which consists of 4 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2,3-dibromo-3,3-difluoropropanoate” has a molecular weight of 281.88 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Reactivity and Coupling Reactions

  • β,β′-Coupling and β-Alkylation: Methyl 2,3,3-trifluoroprop-2-enoate exhibits unique reactivity with lithium diorganocuprates, leading to either fluorine substitution at C-3 or β,β′ C,C-coupling depending on the organyl structure. This showcases the compound's potential in creating complex fluorinated molecules, important in materials science and pharmaceuticals (Hajduch & Paleta, 2011).

Chemical Properties and Synthesis

  • Conformational Stability and Barrier to Internal Rotation: Studies on 2,3- and 3,3-difluoropropenal and their methyl derivatives using ab initio calculations have provided insights into their conformational stability, structure, and the barriers to internal rotation. This information is crucial for understanding the behavior of these compounds under various conditions and could inform their use in synthesis and materials science (Badawi, 1995).

Applications in Organic Synthesis

  • Coupling Reaction with Carbonyl Compounds: A study has shown that 2-[(Trimethylsilyl)methyl]-3-chloro-3,3-difluoropropene can couple regioselectively with a variety of carbonyl compounds in the presence of zinc-copper(I) chloride or silver acetate, leading to 2,2-difluoro-3-[(trimethylsilyl)methyl]-3-buten-1-ol derivatives. This process offers a route to synthesize valuable difluorinated alcohol derivatives, which have applications in pharmaceutical and agrochemical product development (Ishihara et al., 1991).

Electrochemical Applications

  • Enhancement of Lithium-Ion Batteries: The use of alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate, as an electrolyte additive has been shown to significantly enhance the high-voltage performance of lithium-ion batteries. This demonstrates the compound's utility in improving the efficiency and longevity of energy storage devices, a crucial aspect of advancing renewable energy technologies (Zheng et al., 2017).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2,3-dibromo-3,3-difluoropropanoate” can be found on the supplier’s website . It’s important to handle this compound with appropriate safety measures due to its potential hazards.

properties

IUPAC Name

methyl 2,3-dibromo-3,3-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZHIIUXZPTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663086
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dibromo-3,3-difluoropropanoate

CAS RN

885276-33-5
Record name Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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